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Compound of Interest

Compound Name: 8-(Benzylsulfanyl)quinoline

Cat. No.: B15119588 Get Quote

A comprehensive guide to the spectroscopic properties of 8-(benzylsulfanyl)quinoline,

offering a comparative analysis with related sulfur-substituted quinoline derivatives. This

document provides detailed experimental protocols and data interpretation for researchers,

scientists, and professionals in drug development.

Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a

wide range of biological activities. The introduction of a benzylsulfanyl group at the 8-position of

the quinoline ring can significantly influence its electronic properties, lipophilicity, and potential

as a ligand for metal complexes, thereby affecting its pharmacological profile. Accurate

spectroscopic characterization is paramount for the unambiguous identification and quality

control of such compounds. This guide presents a detailed analysis of the spectroscopic data

for 8-(benzylsulfanyl)quinoline and compares it with two relevant alternatives: 8-

(methylthio)quinoline and 8-(phenylthio)quinoline.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 8-
(benzylsulfanyl)quinoline and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift (δ, ppm) and Coupling
Constants (J, Hz)

8-(Benzylsulfanyl)quinoline

8.90 (dd, J = 4.2, 1.7 Hz, 1H), 8.13 (dd, J = 8.3,

1.7 Hz, 1H), 7.68 (dd, J = 8.1, 1.4 Hz, 1H), 7.46

- 7.37 (m, 2H), 7.35 – 7.20 (m, 5H), 4.35 (s, 2H)

8-(Methylthio)quinoline

8.89 (dd, J = 4.2, 1.7 Hz, 1H), 8.08 (dd, J = 8.3,

1.7 Hz, 1H), 7.63 (dd, J = 7.9, 1.4 Hz, 1H), 7.42

(dd, J = 8.3, 4.2 Hz, 1H), 7.37 (t, J = 7.9 Hz,

1H), 2.65 (s, 3H)

8-(Phenylthio)quinoline

8.91 (dd, J = 4.2, 1.7 Hz, 1H), 8.11 (dd, J = 8.3,

1.7 Hz, 1H), 7.65 (dd, J = 8.1, 1.4 Hz, 1H), 7.50

- 7.30 (m, 7H)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm)

8-(Benzylsulfanyl)quinoline
149.8, 145.1, 138.2, 136.2, 135.9, 129.0, 128.5,

127.3, 127.1, 126.9, 121.3, 39.5

8-(Methylthio)quinoline
149.7, 145.3, 136.1, 134.9, 128.8, 127.0, 121.2,

15.8

8-(Phenylthio)quinoline
149.9, 145.2, 136.2, 135.5, 133.0, 129.3, 129.1,

127.4, 127.0, 121.4

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
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Compound Key Absorptions (cm⁻¹)

8-(Benzylsulfanyl)quinoline
3055 (Ar C-H), 2920 (Alkyl C-H), 1595, 1490,

1450 (C=C, C=N), 695 (C-S)

8-(Methylthio)quinoline
3050 (Ar C-H), 2925 (Alkyl C-H), 1590, 1485,

1445 (C=C, C=N), 690 (C-S)

8-(Phenylthio)quinoline
3060 (Ar C-H), 1580, 1475, 1440 (C=C, C=N),

685 (C-S)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compound λmax (nm)

8-(Benzylsulfanyl)quinoline 245, 315

8-(Methylthio)quinoline 242, 310

8-(Phenylthio)quinoline 250, 325

Table 5: Mass Spectrometry Data (Electron Ionization, EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

8-(Benzylsulfanyl)quinoline 251 [M]⁺ 160 [M - C₇H₇]⁺, 91 [C₇H₇]⁺

8-(Methylthio)quinoline 175 [M]⁺
160 [M - CH₃]⁺, 132 [M -

CH₃S]⁺

8-(Phenylthio)quinoline 237 [M]⁺ 160 [M - C₆H₅]⁺, 109 [C₆H₅S]⁺

Experimental Protocols
A detailed description of the methodologies used for the spectroscopic characterization is

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples

were prepared as potassium bromide (KBr) pellets.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a spectrophotometer using a 1 cm quartz cuvette.

Solutions of the compounds were prepared in ethanol at a concentration of 1 x 10⁻⁵ M.

Mass Spectrometry (MS)
Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an

ionization energy of 70 eV.

Data Analysis and Interpretation
The spectroscopic data provides clear distinguishing features for 8-(benzylsulfanyl)quinoline
and its analogues.

¹H NMR: The spectrum of 8-(benzylsulfanyl)quinoline is characterized by a singlet at 4.35

ppm corresponding to the benzylic methylene protons. This is absent in the spectra of the

methylthio and phenylthio analogues, which instead show a singlet for the methyl protons at

2.65 ppm and aromatic signals for the phenyl group, respectively.

¹³C NMR: The benzylic carbon in 8-(benzylsulfanyl)quinoline appears at approximately

39.5 ppm. In contrast, the methyl carbon of 8-(methylthio)quinoline resonates at a much

higher field (around 15.8 ppm).

IR Spectroscopy: All three compounds show characteristic aromatic and quinoline ring

vibrations. The C-S stretching vibration is observed in the 685-695 cm⁻¹ region.

UV-Vis Spectroscopy: The UV-Vis spectra are characterized by two main absorption bands.

The position of these bands is influenced by the nature of the substituent at the 8-position,
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with the phenylthio group causing a slight red shift compared to the benzyl- and methylthio

groups.

Mass Spectrometry: The mass spectra show the expected molecular ion peaks. The

fragmentation pattern of 8-(benzylsulfanyl)quinoline is dominated by the cleavage of the

benzylic C-S bond, leading to a prominent tropylium cation fragment at m/z 91.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the characterization of 8-
(benzylsulfanyl)quinoline and a conceptual representation of its potential role in modulating a

generic signaling pathway.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of 8-
(benzylsulfanyl)quinoline.
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Caption: Hypothetical modulation of a kinase signaling pathway by 8-
(benzylsulfanyl)quinoline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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